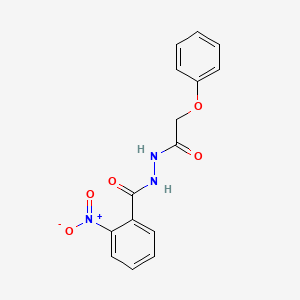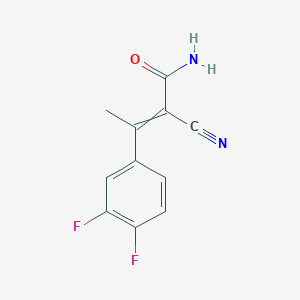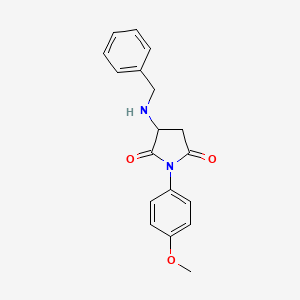![molecular formula C25H19NO5 B12459881 2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)
2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of indene, methoxyphenoxy, and phenylacetamide groups, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Indene Derivative: The indene derivative is synthesized through a series of reactions involving the formation of a dioxo-dihydro-indene structure.
Formation of Methoxyphenoxy Intermediate: The methoxyphenoxy group is introduced through a reaction with a suitable methoxyphenol derivative.
Coupling with Phenylacetamide: The final step involves coupling the indene and methoxyphenoxy intermediates with phenylacetamide under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 2-furoate
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxyacetic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C25H19NO5 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C25H19NO5/c1-30-22-14-16(13-20-24(28)18-9-5-6-10-19(18)25(20)29)11-12-21(22)31-15-23(27)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,27) |
Clave InChI |
OHVVKFSPDNEVGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12459820.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![3,5-Bis{[(3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12459833.png)
![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)

![N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B12459861.png)
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)


![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
